Atractyloside A Exhibits 60-Fold Lower Mitochondrial Toxicity than Carboxyatractyloside
Atractyloside A inhibits the mitochondrial ADP/ATP translocase (ANT) with significantly lower potency than its structural analog carboxyatractyloside (CATR). In isolated potato mitochondria, the concentration of atractyloside required to inhibit ADP-stimulated respiration was approximately 60 times higher than that of CATR [1]. This quantitative difference translates directly to *in vivo* toxicity, where CATR exhibits a lethal dose tenfold lower than Atractyloside A [2].
| Evidence Dimension | ANT inhibition potency (relative concentration required) |
|---|---|
| Target Compound Data | 1x (baseline for comparison) |
| Comparator Or Baseline | Carboxyatractyloside (CATR): 1/60th the concentration required |
| Quantified Difference | 60-fold difference in inhibitory concentration |
| Conditions | Isolated potato mitochondria, ADP-stimulated respiration assay |
Why This Matters
Researchers requiring ANT inhibition with a more manageable toxicity profile should select Atractyloside A over CATR to avoid off-target lethality and improve experimental safety margins.
- [1] Vignais PV, Vignais PM, Defaye G. Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta. 1973;325(3):357-374. View Source
- [2] Vignais PV, Vignais PM, Defaye G. Effects of carboxyatractyloside a structural analogue of atractyloside on mitochondrial oxidative phosphorylation. Life Sciences. 1971;10(13):737-746. View Source
